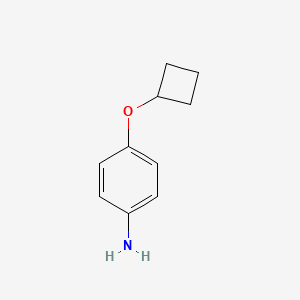
4-Cyclobutoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutoxyaniline, also known as 1-(4-cyclobutyloxyphenyl)ethanamine, is a stable, crystalline powder with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound is commonly used in chemical and biological research due to its unique structural properties and reactivity.
Wirkmechanismus
Mode of Action
Based on its structural similarity to aniline, it may undergo nucleophilic reactions In such reactions, the compound could interact with its targets, leading to changes in their function
Biochemical Pathways
Aniline and its derivatives are known to participate in various biochemical pathways . For instance, they can undergo oxidation reactions . The exact pathways affected by 4-(Cyclobutyloxy)benzenamine and their downstream effects would require further investigation.
Pharmacokinetics
Its physical properties such as being a colorless liquid and having a molecular weight of 163.22 may influence its pharmacokinetic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutyloxy)benzenamine . For instance, storage temperature may affect its stability Additionally, factors such as pH, presence of other chemicals, and specific conditions within the biological system can influence its action and efficacy
Vorbereitungsmethoden
The synthesis of 4-Cyclobutoxyaniline typically involves the reaction of cyclobutanol with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-Cyclobutoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, resulting in the formation of cyclobutyl-substituted anilines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to form substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
4-Cyclobutoxyaniline can be compared with other similar compounds such as:
4-(Cyclopentyloxy)benzenamine: Similar in structure but with a cyclopentyl group instead of a cyclobutyl group, leading to different reactivity and properties.
4-(Cyclohexyloxy)benzenamine: Contains a cyclohexyl group, which affects its steric and electronic properties compared to the cyclobutyl derivative.
4-(Cyclopropoxy)benzenamine: Features a cyclopropyl group, resulting in distinct chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Eigenschaften
IUPAC Name |
4-cyclobutyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
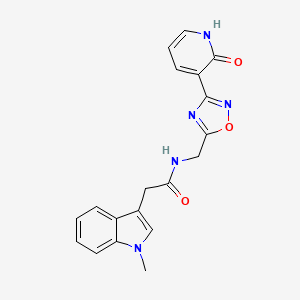
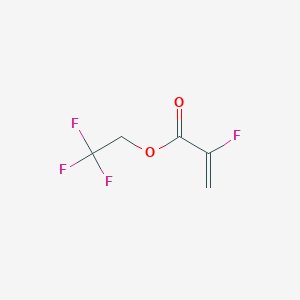
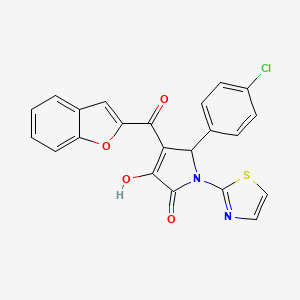
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
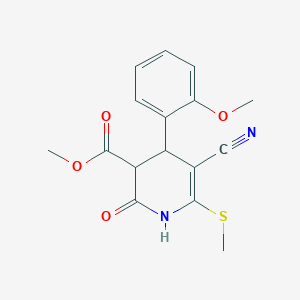
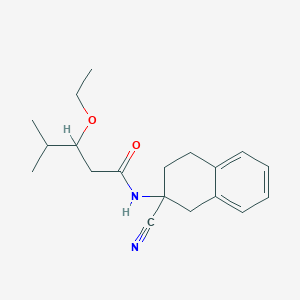
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)
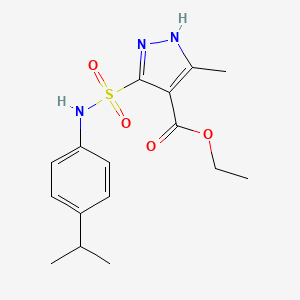
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
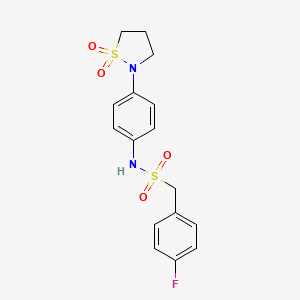
![Bicyclo[3.2.1]octan-2-amine hydrochloride](/img/structure/B2897577.png)
![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2897578.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
